Cas no 1261398-22-4 (rac N,O-Didesmethyl Tramadol-d3)

Technical Introduction: rac N,O-Didesmethyl Tramadol-d3 rac N,O-Didesmethyl Tramadol-d3 is a deuterium-labeled analog of the primary active metabolite of tramadol, featuring isotopic substitution (d3) for enhanced analytical precision. This compound serves as a critical reference standard in pharmacokinetic and metabolic studies, enabling accurate quantification via LC-MS or GC-MS. Its structural similarity to the endogenous metabolite ensures reliable tracer applications in drug metabolism research. The deuterium labeling minimizes interference from endogenous compounds, improving sensitivity and specificity in mass spectrometry. This standard is particularly valuable for investigating tramadol’s biotransformation pathways, supporting forensic, clinical, and pharmaceutical research with high reproducibility and traceability.
rac N,O-Didesmethyl Tramadol-d3 structure
1261398-22-4 structure
商品名:rac N,O-Didesmethyl Tramadol-d3
CAS番号:1261398-22-4
MF:C14H21NO2
メガワット:235.32204
CID:1064699
PubChem ID:49849457

rac N,O-Didesmethyl Tramadol-d3 化学的及び物理的性質

名前と識別子

    • rac N,O-Didesmethyl Tramadol-d3
    • [ 2H3 ] - (+)-N
    • 3-[(1R,2R)-1-hydroxy-2-[(trideuteriomethylamino)methyl]cyclohexyl]phenol
    • 1261398-22-4
    • 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol
    • DTXSID30678675
    • 3-[(1R,2R)-1-hydroxy-2-{[(?H?)methylamino]methyl}cyclohexyl]phenol
    • (-N,O-Di-Desmethyl Tramadol-d3
    • インチ: InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1/i1D3
    • InChIKey: CJXNQQLTDXASSR-NTYUZJTFSA-N
    • ほほえんだ: CNCC1CCCCC1(C2=CC(=CC=C2)O)O

計算された属性

  • せいみつぶんしりょう: 238.17600
  • どういたいしつりょう: 238.176059150g/mol
  • 同位体原子数: 3
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 52.5Ų

じっけんとくせい

  • ゆうかいてん: 73-75°C
  • PSA: 52.49000
  • LogP: 2.38030

rac N,O-Didesmethyl Tramadol-d3 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D441222-1mg
rac N,O-Didesmethyl Tramadol-d3
1261398-22-4
1mg
$ 225.00 2022-04-01
TRC
D441222-10mg
rac N,O-Didesmethyl Tramadol-d3
1261398-22-4
10mg
$ 1785.00 2022-04-01
A2B Chem LLC
AE40062-1mg
(-N,O-Di-Desmethyl Tramadol-d3
1261398-22-4
1mg
$389.00 2024-04-20
A2B Chem LLC
AE40062-10mg
(-N,O-Di-Desmethyl Tramadol-d3
1261398-22-4
10mg
$2234.00 2024-04-20

rac N,O-Didesmethyl Tramadol-d3 関連文献

rac N,O-Didesmethyl Tramadol-d3に関する追加情報

Rac N,O-Didesmethyl Tramadol-d3: A Comprehensive Overview

Rac N,O-Didesmethyl Tramadol-d3, with the CAS number 1261398-22-4, is a synthetic compound that has garnered significant attention in the field of pharmacology and drug development. This compound is a derivative of tramadol, a well-known synthetic opioid analgesic, and is distinguished by the presence of deuterium atoms at specific positions in its molecular structure. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can significantly alter the compound's pharmacokinetic properties, making it a valuable tool in research and therapeutic applications.

The structural modification of tramadol to create Rac N,O-Didesmethyl Tramadol-d3 involves the removal of methyl groups from both the nitrogen and oxygen atoms in the molecule. This process, known as desmethylation, results in a compound with altered chemical properties compared to its parent drug. The introduction of deuterium atoms further enhances the compound's stability and can influence its metabolic pathways, making it a promising candidate for studies on drug metabolism and pharmacokinetics.

Recent studies have highlighted the potential of Rac N,O-Didesmethyl Tramadol-d3 in understanding the mechanisms of tramadol's action and metabolism. By replacing hydrogen atoms with deuterium, researchers can track the compound's behavior within biological systems more effectively. This has led to insights into the enzyme systems responsible for tramadol's metabolism, particularly cytochrome P450 enzymes, which play a crucial role in drug biotransformation.

One of the most significant advantages of Rac N,O-Didesmethyl Tramadol-d3 is its utility in mass spectrometry-based metabolomics studies. The incorporation of deuterium allows for precise identification and quantification of metabolites, enabling researchers to map out the complete metabolic profile of tramadol in vivo. This information is invaluable for optimizing drug dosing regimens and predicting potential drug-drug interactions.

In addition to its research applications, Rac N,O-Didesmethyl Tramadol-d3 holds promise as a therapeutic agent in its own right. Preclinical studies have demonstrated that the deuterated version exhibits improved pharmacokinetic properties compared to traditional tramadol, including enhanced bioavailability and reduced clearance rates. These characteristics could translate into more effective pain management therapies with fewer side effects.

The synthesis of Rac N,O-Didesmethyl Tramadol-d3 involves a multi-step chemical process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have developed efficient methodologies for this synthesis, leveraging modern organic chemistry techniques such as catalytic hydrogenation and nucleophilic substitution reactions.

From a regulatory standpoint, Rac N,O-Didesmethyl Tramadol-d3 must adhere to stringent quality control standards to ensure its safety and efficacy for human use. Ongoing clinical trials are evaluating its tolerability and therapeutic potential across various pain conditions, including chronic pain syndromes and post-surgical pain management.

In conclusion, Rac N,O-Didesmethyl Tramadol-d3 represents a significant advancement in opioid analgesic research. Its unique chemical properties and enhanced pharmacokinetic profile make it a valuable tool for both basic science investigations and clinical applications. As research continues to unfold, this compound has the potential to revolutionize pain management strategies while minimizing adverse effects associated with traditional opioid therapies.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd